1-(Boc-aminomethyl)cyclobutanemethanol
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Overview
Description
1-(Boc-aminomethyl)cyclobutanemethanol is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. It is a white solid that is commonly used in organic synthesis and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-aminomethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions as those described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-aminomethyl)cyclobutanemethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Boc-aminomethyl)cyclobutanemethanol is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biological targets.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Boc-aminomethyl)cyclobutanemethanol exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the application, but the compound's reactivity makes it a valuable tool in various chemical processes.
Comparison with Similar Compounds
1-(Boc-aminomethyl)cyclobutanemethanol is similar to other Boc-protected amines and cyclobutanemethanol derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Boc-protected amines: These compounds share the Boc-protecting group but may have different alkyl or aryl groups.
Cyclobutanemethanol derivatives: These compounds have variations in the cyclobutane ring or the hydroxymethyl group.
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVJCOYEDMMCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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